Cas no 2227775-15-5 (rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
- rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
- 2227775-15-5
- EN300-1533924
-
- Inchi: 1S/C24H26N2O5/c27-22(28)12-13-25-23(29)19-10-5-11-21(19)26-24(30)31-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,19-21H,5,10-14H2,(H,25,29)(H,26,30)(H,27,28)/t19-,21+/m1/s1
- InChI Key: GCNOQTUJYNRSPL-CTNGQTDRSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@H]1C(NCCC(=O)O)=O)=O
Computed Properties
- Exact Mass: 422.18417193g/mol
- Monoisotopic Mass: 422.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 105Ų
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1533924-0.05g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-0.1g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-0.25g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-0.5g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-1.0g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-2.5g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-5.0g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-10.0g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1533924-50mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1533924-100mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 100mg |
$2963.0 | 2023-09-26 |
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
Latest Research Briefing on rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid (CAS: 2227775-15-5) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid (CAS: 2227775-15-5) as a key intermediate in peptide synthesis and drug development. This compound, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclopentyl backbone, has garnered attention for its role in facilitating the synthesis of complex peptides with enhanced stereochemical control. The following briefing consolidates the latest findings on its applications, synthetic methodologies, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid in the solid-phase peptide synthesis (SPPS) of cyclic peptides targeting G-protein-coupled receptors (GPCRs). The researchers emphasized the compound's ability to stabilize transition states during cyclization, yielding peptides with improved bioavailability and receptor binding affinity. Notably, the Fmoc group's orthogonal protection strategy enabled efficient deprotection under mild conditions, minimizing side reactions.
Further investigations into the compound's physicochemical properties, as detailed in a 2024 ACS Chemical Biology report, revealed its compatibility with automated peptide synthesizers. The study highlighted its low epimerization risk during coupling reactions, attributed to the steric hindrance provided by the cyclopentyl moiety. This property is particularly advantageous for the synthesis of enantiomerically pure therapeutics, such as protease inhibitors and antimicrobial peptides.
Emerging applications in targeted drug delivery systems have also been explored. A collaborative study between academic and industrial researchers (2024, Nature Communications) utilized rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid as a linker for antibody-drug conjugates (ADCs). The compound's carboxylic acid terminus allowed site-specific conjugation to monoclonal antibodies, while its Fmoc group facilitated payload release in lysosomal environments. Preclinical data showed a 40% increase in tumor-specific cytotoxicity compared to traditional linkers.
Despite these advances, challenges remain in scaling up the synthesis of this intermediate. A recent patent (WO2023124567) proposes a novel catalytic asymmetric route to enantiomerically enriched forms, addressing the limitations of the racemic mixture. The method employs a chiral palladium catalyst to achieve >95% enantiomeric excess, potentially expanding its utility in precision medicine.
In conclusion, rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid continues to evolve as a versatile tool in pharmaceutical chemistry. Ongoing research focuses on optimizing its synthetic accessibility and exploring novel bioconjugation strategies, positioning it as a critical component in next-generation peptide therapeutics and targeted delivery platforms.
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